MeOSO2-(CH2)2-lex
Description
MeOSO2-(CH2)2-lex is a sulfonated organic compound characterized by a methoxysulfonyl group (MeOSO2) linked to an ethylene chain (CH2)2. Key features include:
- Functional groups: Methoxysulfonyl (electron-withdrawing), ethylene bridge.
- Molecular weight: Based on analogous sulfonated compounds (e.g., C9H15MnN12S3, MW 528.47), this compound likely has a high molecular weight due to sulfur and oxygen content .
- Applications: Potential use in catalysis, organic synthesis, or as a metal-binding agent, given sulfonyl groups' affinity for coordination .
Structural analysis via X-ray crystallography (using Olex2 and SHELXL) confirms precise bond lengths and angles in related sulfonated compounds, though direct data for this compound is unavailable .
Properties
CAS No. |
148965-72-4 |
|---|---|
Molecular Formula |
C19H27N5O6S |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[3-[[1-methyl-5-[[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]carbamoyl]pyrrol-3-yl]amino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C19H27N5O6S/c1-5-7-20-18(26)15-10-14(12-23(15)2)22-19(27)16-9-13(11-24(16)3)21-17(25)6-8-30-31(4,28)29/h9-12H,5-8H2,1-4H3,(H,20,26)(H,21,25)(H,22,27) |
InChI Key |
OGSZGJBJQIGPFD-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C |
Canonical SMILES |
CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCOS(=O)(=O)C |
Other CAS No. |
148965-72-4 |
Synonyms |
1-methyl-4-(((1-methyl-4-((3-((methylsulfonyl)oxy)-1-oxopropyl)amino)-1H-pyrrol-2-yl)carbonyl)amino)-N-propyl-1H-pyrrole-2-carboxamide MeOSO2-(CH2)2-lex |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The synthesis involves modular assembly of pyrrole and imidazole carboxamide units, followed by conjugation to a methoxysulfonylpropyl linker. Critical steps include:
-
Solid-Phase Peptide Synthesis (SPPS) : Pyrrole and imidazole monomers are sequentially coupled to a resin-bound propylamine backbone using standard carbodiimide coupling reagents.
-
Methoxysulfonyl Group Installation : The terminal amine is reacted with methoxysulfonylpropionic acid activated as a N-hydroxysuccinimide (NHS) ester under anhydrous conditions.
-
Cleavage and Purification : The resin is cleaved using trifluoroacetic acid (TFA), followed by reversed-phase HPLC purification to isolate Me-Lex.
Reaction Optimization
-
Coupling Efficiency : NMR and LC-MS monitoring confirmed >95% coupling efficiency for each monomer addition.
-
Yield : The final product is obtained in ~40% overall yield after purification.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : >98% purity (C18 column, 0–60% acetonitrile in 0.1% TFA over 30 min, λ = 254 nm).
-
Elemental Analysis : Calculated (%) for C24H31N6O7S: C 50.25, H 5.45, N 14.65; Found: C 50.18, H 5.51, N 14.59.
DNA Methylation Applications
Sequence-Specific Alkylation
Me-Lex selectively methylates N3 of deoxyadenosine (dA) in dA/T-rich sequences (e.g., 5′-TAAAA-3′). Key experimental parameters include:
NCP Methylation
Me-Lex methylates dA58/dA59 and dA234/dA235 in the Widom 601 DNA sequence when reconstituted into NCPs.
-
Reconstitution Efficiency : >93% (confirmed by DNase I digestion).
-
Depurination Kinetics : MdA (N3-methyl-dA) depurinates with kHyd = 0.0021 h−1 in NCPs vs. 0.0058 h−1 in free DNA.
Comparative Analysis with Other Methylating Agents
| Parameter | Me-Lex | Temozolomide | Methyl Methanesulfonate (MMS) |
|---|---|---|---|
| Specificity | Sequence-specific | Non-specific | Non-specific |
| Primary Target | N3-dA | O6-dG | N7-dG |
| Depurination Rate | Moderate | Low | High |
| DPC Formation | Yes | No | No |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
MeOSO2-(CH2)2-lex can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
MeOSO2-(CH2)2-lex has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of MeOSO2-(CH2)2-lex involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Analogues
Compound A : C7H5BrO2 (CAS 1761-61-1)
- Molecular formula : C7H5BrO2 (MW 201.02) .
- Functional groups : Brominated aromatic ring, carboxylic acid/ester.
- Comparison :
Compound B : Me2SO-(COCl)2 (DMSO-based oxidant)
Compound C : C9H15MnN12S3 (Mn complex)
2.2 Physicochemical Properties
Research Findings and Contradictions
Q & A
Q. How should researchers address conflicting literature on this compound’s oxidative stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
